molecular formula C18H15BrN2O3 B5280291 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(2-methylphenyl)propanamide

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(2-methylphenyl)propanamide

Cat. No.: B5280291
M. Wt: 387.2 g/mol
InChI Key: MTHRDULMRATSOD-UHFFFAOYSA-N
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Description

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide is a synthetic organic compound It is characterized by the presence of a brominated isoindoline-1,3-dione moiety and a substituted propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide typically involves the following steps:

    Amidation: The formation of the propanamide group through a reaction between an amine and a carboxylic acid derivative.

The reaction conditions for these steps often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale bromination: Using bromine or bromine-containing reagents under controlled conditions.

    Automated amidation processes: Utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the bromine atom or the carbonyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide
  • 3-(5-Fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide

Uniqueness

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-methylphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

3-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-11-4-2-3-5-15(11)20-16(22)8-9-21-17(23)13-7-6-12(19)10-14(13)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHRDULMRATSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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